

An In-depth Technical Guide to 1-Pyrrolines and Their Chemical Significance

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Compound of Interest

Compound Name: 5-benzyl-3,4-dihydro-2H-pyrrole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolines, also known as dihydropyrroles, are a class of five-membered nitrogen-containing heterocyclic compounds.[1] They are formally derived from the aromatic pyrrole ring by hydrogenation.[1] The position of the double bond within the ring gives rise to three structural isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline.[2] 1-Pyrroline is a cyclic imine, while 2- and 3-pyrrolines are cyclic amines.[1] This guide will focus on the core aspects of 1-pyrrolines, including their chemical properties, synthesis, and significant biological roles.

The 1-pyrroline scaffold is a privileged structure found in a variety of natural products and biologically active molecules.[3] Notable examples include the fragrant compound 2-acetyl-1-pyrroline, responsible for the characteristic aroma of basmati rice and popcorn, and 1-pyrroline-5-carboxylic acid, a key intermediate in proline metabolism.[2] The chemical reactivity of the imine functionality in 1-pyrrolines makes them versatile synthetic intermediates for the preparation of more complex nitrogen-containing compounds, including pyrrolidines and other alkaloids.[3] In recent years, derivatives of 1-pyrroline have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, and antioxidant activities.[4][5]

Physicochemical Properties of 1-Pyrrolines

The physicochemical properties of 1-pyrrolines are crucial for their behavior in chemical reactions and biological systems. The parent 1-pyrroline is a colorless liquid with a pungent, ammoniacal odor.[6] It is soluble in water and ethanol.[6] In solution, 1-pyrroline can exist in equilibrium between its monomeric and trimeric forms, with the trimer being favored in neat or concentrated solutions.[7][8]

A summary of the key physicochemical properties of the parent 1-pyrroline is presented in the table below.

Property	Value	Reference
Molecular Formula	C4H7N	[6]
Molecular Weight	69.11 g/mol	[6]
Boiling Point	87.0-89.0 °C at 760 mmHg	[6]
Density	0.849-0.855 g/cm ³	[6]
Refractive Index	1.440-1.446	[6]
pKa	6.8	[9]

Spectroscopic data is essential for the characterization of 1-pyrrolines. The following table summarizes the characteristic NMR signals for the monomer of 1-pyrroline in DMSO-d₆. [7][8][10]

Nucleus	Chemical Shift (ppm)	Multiplicity
^1H	7.56	s (1H)
3.70	m (2H)	
2.43-2.48	t (2H)	
1.54-1.78	m (2H)	
^{13}C	166.5	
60.7		
36.4		
20.2		

Synthesis of 1-Pyrrolines

A variety of synthetic methods have been developed for the construction of the 1-pyrroline ring system. These methods often involve cyclization reactions of linear precursors. Some of the key synthetic strategies are outlined below.

Transition-Metal-Catalyzed Cyclizations

Transition metals, such as palladium, rhodium, and copper, are effective catalysts for the synthesis of 1-pyrrolines.^{[11][12]} These reactions often proceed through intramolecular cyclization of functionalized alkenes or alkynes. For example, palladium-catalyzed cascade arylation/cyclization of α,β -unsaturated imines can afford 1-pyrrolines.^[11] Rhodium-catalyzed [1+1+3] annulation of diazoenals and vinyl azides provides access to enal-functionalized 1-pyrroline derivatives.^[12]

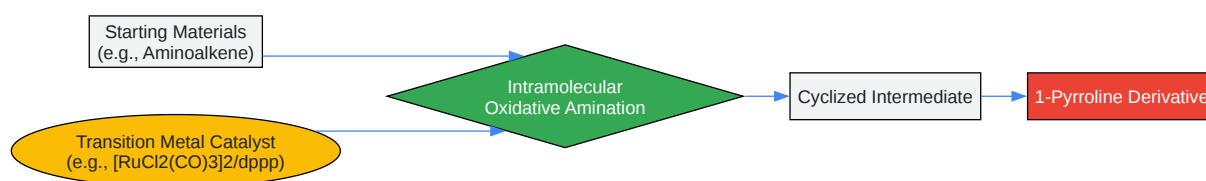
Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings, including 1-pyrrolines.^[3] These reactions typically involve the reaction of a three-atom component with a two-atom component. For instance, the reaction of azomethine ylides with alkenes can yield substituted 1-pyrrolines.

Formal [4+1] Annulation

A novel strategy for the synthesis of 1-pyrrolines involves the formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds.[13] This one-pot approach, which proceeds via the Rh(II)-catalyzed formation of 4-alkyl-2-azabuta-1,3-dienes followed by DBU-promoted cyclization, offers good substrate tolerance.[13]

The following diagram illustrates a general workflow for the synthesis of 1-pyrrolines via a metal-catalyzed cyclization.



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Caption: General workflow for the synthesis of 1-pyrrolines.

Chemical and Biological Significance

1-Pyrrolines play diverse and important roles in both chemistry and biology.

Flavor and Aroma Chemistry

2-Acetyl-1-pyrroline is a key aroma compound responsible for the characteristic scent of many staple foods, including basmati and jasmine rice, bread, and popcorn.[11] Its biosynthesis in fragrant rice is linked to a mutation in the betaine aldehyde dehydrogenase 2 (BADH2) gene.[11] This mutation leads to the accumulation of the precursor, Δ^1 -pyrroline, which then reacts non-enzymatically with methylglyoxal to form 2-acetyl-1-pyrroline.[11]

Biosynthetic Intermediates

1-Pyrroline-5-carboxylic acid (P5C) is a crucial intermediate in the biosynthesis and degradation of the amino acid proline.[2][3] The interconversion of proline and P5C is a key step in cellular responses to osmotic stress.[14]

Anticancer Activity

Several pyrrole and pyrrolidine derivatives, which are structurally related to 1-pyrrolines, have demonstrated significant anticancer activity.[4][15] These compounds often act as inhibitors of protein kinases, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are involved in tumor angiogenesis and cell proliferation.[16] For example, Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[15]

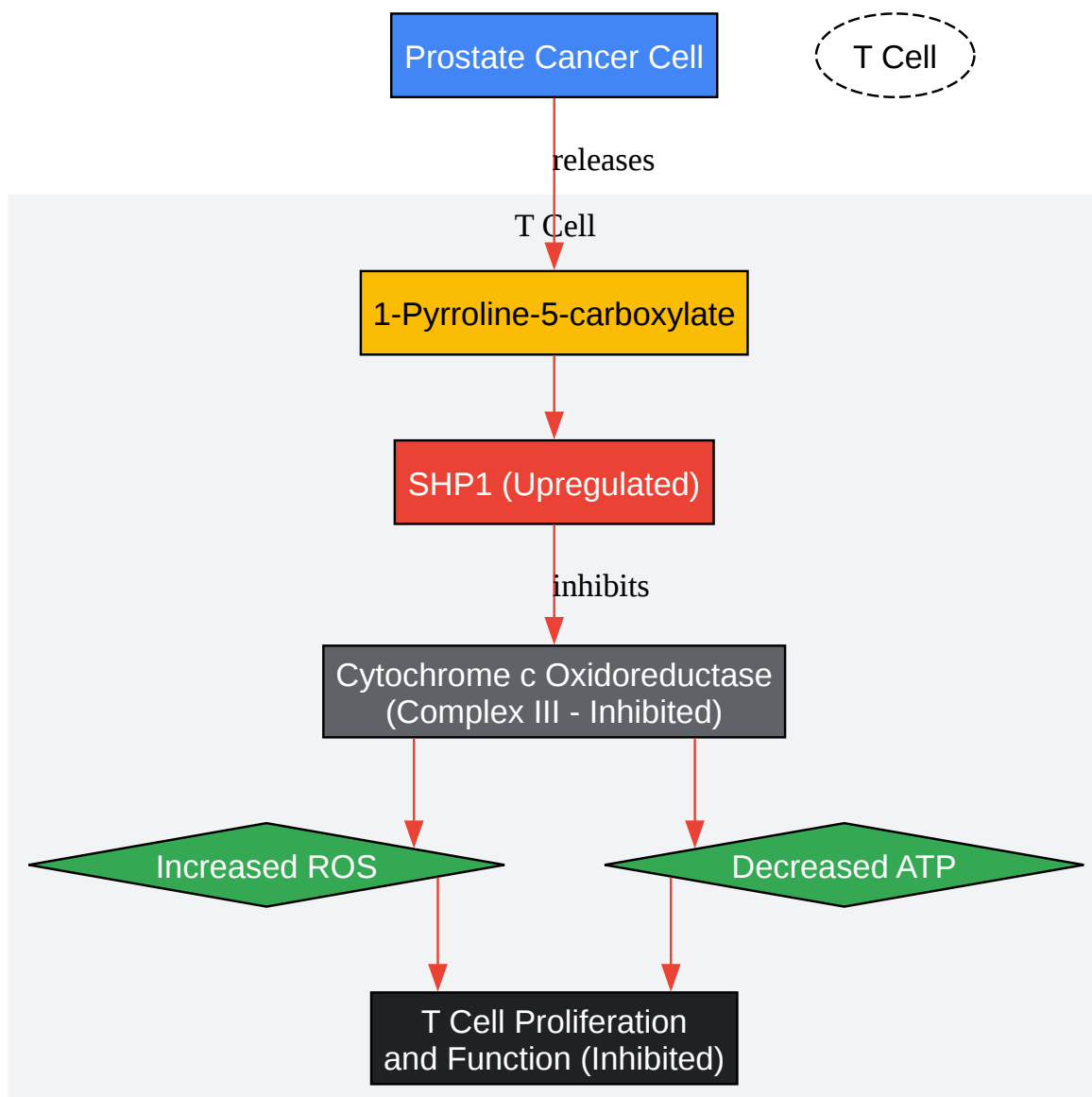
The table below summarizes the in vitro anticancer activity of some pyrrolizine derivatives, a class of compounds containing a fused pyrrolidine ring system.

Compound	Cell Line	IC50 (μM)	Reference
Pyrrolizine Derivative 10c	MCF-7 (Breast Cancer)	4.72	[17]
Pyrrolizine Derivative 12b	A549 (Lung Cancer)	Not specified, but most active	[17]
Pyrrolizine Derivative 12b	Hep3B (Hepatoma)	Not specified, but most active	[17]

T-Cell Proliferation Inhibition

Recent research has shown that 1-pyrroline-5-carboxylate (P5C), when released by prostate cancer cells, can inhibit the proliferation and function of T cells.[13] P5C achieves this by upregulating the protein tyrosine phosphatase SHP1, which in turn inhibits the activity of cytochrome c oxidoreductase (complex III) in the mitochondrial electron transport chain.[13] This leads to an increase in reactive oxygen species (ROS) and a decrease in ATP production, ultimately suppressing T-cell signaling.[13]

The following diagram illustrates the signaling pathway by which 1-pyrroline-5-carboxylate inhibits T-cell function.



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Caption: Signaling pathway of T-cell inhibition by 1-pyrroline-5-carboxylate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-acetyl-1-pyrroline, a prominent member of the 1-pyrroline family. This protocol is a modified version based on literature procedures.[18]

Synthesis of 2-Acetyl-1-pyrroline

Materials:

- 2-Acetylpyrrole
- Rhodium on alumina (5%)
- Ethanol
- Silver (I) carbonate on Celite
- Toluene
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (1 M)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Celite

Procedure:

Step 1: Hydrogenation of 2-Acetylpyrrole

- In a suitable reaction vessel, dissolve 2-acetylpyrrole in ethanol.
- Add 5% rhodium on alumina catalyst to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitor by TLC or GC-MS).
- Filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain 1-(pyrrolidin-2-yl)ethan-1-ol. The product is often used in the next step without further purification.

Step 2: Oxidation to 2-Acetyl-1-pyrroline

- Dissolve the crude 1-(pyrrolidin-2-yl)ethan-1-ol in toluene.
- Add silver (I) carbonate on Celite to the solution.
- Heat the mixture to reflux for approximately 1 hour.
- Cool the reaction mixture and filter through Celite to remove the solid residue.
- The resulting toluene solution contains the crude 2-acetyl-1-pyrroline.

Step 3: Purification

- Extract the toluene solution containing 2-acetyl-1-pyrroline with 0.1 M HCl.
- Separate the aqueous layer and basify it with 1 M NaOH.
- Extract the basified aqueous solution with dichloromethane (DCM).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and carefully evaporate the solvent to obtain purified 2-acetyl-1-pyrroline.

Characterization:

The final product should be characterized by spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.^[18]

Conclusion

1-Pyrrolines represent a fascinating and important class of heterocyclic compounds with a broad range of applications. From their role as key contributors to the aroma of our food to their potential as novel therapeutic agents, the study of 1-pyrrolines continues to be an active and fruitful area of research. This guide has provided a comprehensive overview of their chemical properties, synthetic methodologies, and biological significance, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The

versatility of the 1-pyrroline scaffold ensures its continued importance in the design and synthesis of new functional molecules with diverse applications.

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